molecular formula C17H16N2O2S B228542 3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione

3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione

Cat. No. B228542
M. Wt: 312.4 g/mol
InChI Key: UFSXKNGGDZSKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione, also known as TZD, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake, as well as decreased inflammation and oxidative stress.
Biochemical and Physiological Effects:
3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose metabolism, reduce inflammation and oxidative stress, and inhibit tumor growth. It has also been shown to have neuroprotective effects, as well as potential applications in the treatment of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione is its well-established mechanism of action, which makes it a useful tool for studying the role of PPARγ in various biological processes. However, one limitation is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cardiovascular disease, as it has been shown to improve lipid metabolism and reduce inflammation. Additionally, further research is needed to fully understand the potential toxicity of 3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione and to develop safer derivatives for use in experimental settings.

Synthesis Methods

The synthesis of 3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione involves the reaction of 3-benzylthio-2-methylpropanoic acid with p-toluidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then cyclized using thionyl chloride to yield the final product, 3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione.

Scientific Research Applications

3-Benzyl-5-p-tolylamino-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism.

properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

3-benzyl-5-(4-methylanilino)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H16N2O2S/c1-12-7-9-14(10-8-12)18-15-16(20)19(17(21)22-15)11-13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3

InChI Key

UFSXKNGGDZSKEP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3

Origin of Product

United States

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